4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol
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Overview
Description
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol is an organic compound with a phenolic structure It is characterized by the presence of a tert-butyl group and a propan-2-ylsulfanyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . This reaction typically yields 4-tert-butylphenol as a major product. Further functionalization can be achieved by introducing the propan-2-ylsulfanyl group through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation and thiolation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives of the original compound.
Scientific Research Applications
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of epoxy resins, curing agents, and polycarbonate resins.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways. The propan-2-ylsulfanyl group may also contribute to its overall reactivity and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the propan-2-ylsulfanyl group.
2-tert-Butyl-4-(2-phenylpropan-2-yl)phenol: Contains a phenylpropan-2-yl group instead of the propan-2-ylsulfanyl group.
4-tert-Butyl-2-chlorophenol: Has a chlorine atom instead of the propan-2-ylsulfanyl group.
Properties
CAS No. |
64096-99-7 |
---|---|
Molecular Formula |
C13H20OS |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
4-tert-butyl-2-propan-2-ylsulfanylphenol |
InChI |
InChI=1S/C13H20OS/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9,14H,1-5H3 |
InChI Key |
XLNCMMSZZRXGBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
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